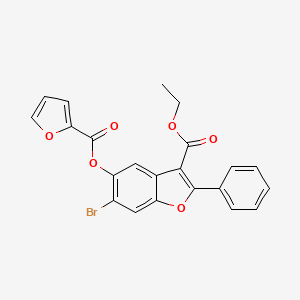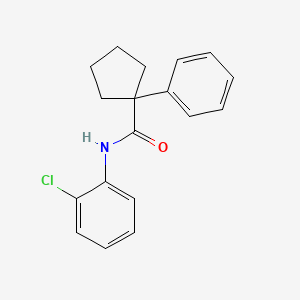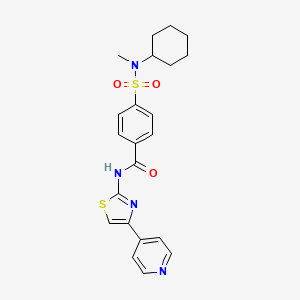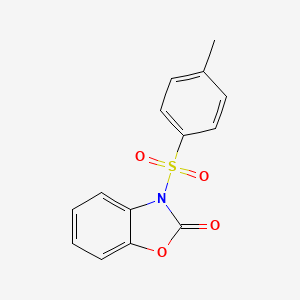![molecular formula C19H13ClN4O2S B3018736 6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3018736.png)
6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
WAY-273170 ist eine chemische Verbindung, die für ihre Rolle als Myt1-Kinase-Inhibitor bekannt ist. Myt1-Kinase ist ein Enzym, das an der Regulation des Zellzyklus beteiligt ist, insbesondere an der Hemmung der cyclinabhängigen Kinase 1 (CDK1). Durch die Hemmung der Myt1-Kinase kann WAY-273170 den Fortschritt des Zellzyklus beeinflussen, was es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung macht, insbesondere bei der Untersuchung der Zellteilung und der Krebsbiologie .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von WAY-273170 umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Der Syntheseweg umfasst typischerweise die Bildung von Schlüsselzwischenprodukten durch eine Reihe chemischer Reaktionen wie nucleophile Substitution, Kondensation und Cyclisierung. Die Reaktionsbedingungen beinhalten häufig die Verwendung organischer Lösungsmittel, kontrollierter Temperaturen und spezifischer Katalysatoren, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .
Industrielle Produktionsmethoden
In industrieller Umgebung wird die Produktion von WAY-273170 unter Verwendung optimierter Synthesewege hochskaliert, die Kosteneffizienz und Effizienz gewährleisten. Der Prozess beinhaltet großvolumige Reaktoren, die kontinuierliche Überwachung von Reaktionsparametern und strenge Qualitätskontrollmaßnahmen, um WAY-273170 in großen Mengen unter Einhaltung hoher Reinheitsstandards herzustellen .
Chemische Reaktionsanalyse
Arten von Reaktionen
WAY-273170 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoffatomen.
Reduktion: Beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoffatomen.
Substitution: Beinhaltet den Austausch einer funktionellen Gruppe durch eine andere.
Häufige Reagenzien und Bedingungen
Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nucleophile wie Natriumhydroxid. Die Reaktionsbedingungen variieren je nach Art der Reaktion, beinhalten aber im Allgemeinen kontrollierte Temperaturen, spezifische Lösungsmittel und Katalysatoren, um die Reaktionen zu erleichtern .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen vom jeweiligen Reaktionsweg ab.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of WAY-273170 involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions such as nucleophilic substitution, condensation, and cyclization. The reaction conditions often involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of WAY-273170 is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. The process involves large-scale reactors, continuous monitoring of reaction parameters, and stringent quality control measures to produce WAY-273170 in bulk quantities while maintaining high purity standards .
Analyse Chemischer Reaktionen
Types of Reactions
WAY-273170 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: Involves the addition of hydrogen or the removal of oxygen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway.
Wissenschaftliche Forschungsanwendungen
WAY-273170 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Reagenz in verschiedenen chemischen Reaktionen verwendet, um Reaktionsmechanismen und -wege zu untersuchen.
Biologie: Wird in der Zellbiologieforschung eingesetzt, um die Rolle der Myt1-Kinase bei der Regulation des Zellzyklus zu untersuchen.
Medizin: Wird als potenzieller therapeutischer Wirkstoff in der Krebsforschung untersucht, da er die Zellteilung hemmen kann.
Industrie: Wird bei der Entwicklung neuer chemischer Prozesse und Produkte eingesetzt, insbesondere in der pharmazeutischen Industrie
Wirkmechanismus
WAY-273170 entfaltet seine Wirkung durch Hemmung der Myt1-Kinase, einem Enzym, das die cyclinabhängige Kinase 1 (CDK1) phosphoryliert und hemmt. Durch die Hemmung der Myt1-Kinase verhindert WAY-273170 die Phosphorylierung von CDK1, was zur Aktivierung von CDK1 und zum Fortschreiten des Zellzyklus von der G2-Phase in die M-Phase führt. Dieser Mechanismus ist entscheidend für die Regulation der Zellteilung und hat erhebliche Auswirkungen auf die Krebsforschung, wo unkontrollierte Zellteilung ein Kennzeichen von Krebs ist .
Wirkmechanismus
WAY-273170 exerts its effects by inhibiting Myt1 kinase, an enzyme that phosphorylates and inhibits cyclin-dependent kinase 1 (CDK1). By inhibiting Myt1 kinase, WAY-273170 prevents the phosphorylation of CDK1, leading to the activation of CDK1 and progression of the cell cycle from the G2 phase to the M phase. This mechanism is crucial in regulating cell division and has significant implications in cancer research, where uncontrolled cell division is a hallmark of cancer .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
PD-0166285: Ein weiterer Myt1-Kinase-Inhibitor mit ähnlichen Eigenschaften.
SNS-032: Ein cyclinabhängiger Kinase-Inhibitor mit breiterer Spezifität.
RO-3306: Ein selektiver CDK1-Inhibitor, der in Zellzyklusstudien verwendet wird.
Einzigartigkeit von WAY-273170
WAY-273170 ist einzigartig aufgrund seiner hohen Spezifität für Myt1-Kinase, was es zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Rolle der Myt1-Kinase bei der Regulation des Zellzyklus macht. Im Gegensatz zu anderen Inhibitoren, die möglicherweise mehrere Kinasen angreifen, bietet WAY-273170 einen gezielteren Ansatz, der Off-Target-Effekte reduziert und die Genauigkeit experimenteller Ergebnisse erhöht .
Eigenschaften
IUPAC Name |
6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4O2S/c20-13-8-6-12(7-9-13)16(25)11-27-19-22-17-15(18(26)23-19)10-21-24(17)14-4-2-1-3-5-14/h1-10H,11H2,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDKCAGQJNLGYHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3,4-dimethoxyphenethyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B3018658.png)

![2-hydroxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)quinoline-4-carboxamide](/img/structure/B3018663.png)

![2-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B3018668.png)
![5,6-dimethyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3018669.png)
![N-(3-methylphenyl)-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B3018671.png)



